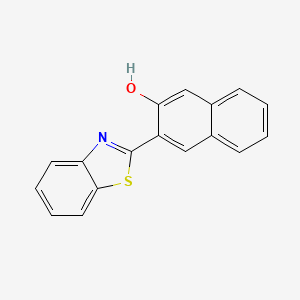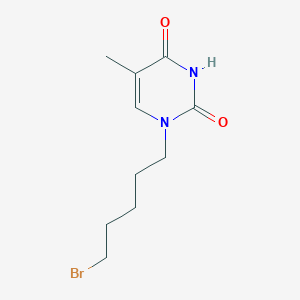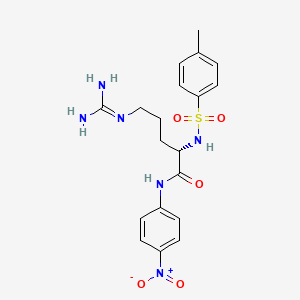![molecular formula C15H13NO2S B14684163 2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene CAS No. 35717-49-8](/img/structure/B14684163.png)
2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene is an organic compound characterized by the presence of a nitro group, a methylsulfanyl group, and a phenylethenyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene typically involves the following steps:
Stilbene Formation: The phenylethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde or ketone to form the desired stilbene derivative.
Final Assembly: The final compound is obtained by coupling the nitro and stilbene intermediates under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by the electron-withdrawing nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
作用机制
The mechanism of action of 2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-nitrostilbene: Similar structure with a nitro group and a phenylethenyl group but lacks the methylsulfanyl group.
2-methylsulfanyl-1-nitrobenzene: Similar structure with a nitro group and a methylsulfanyl group but lacks the phenylethenyl group.
Uniqueness
2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the nitro and methylsulfanyl groups, along with the phenylethenyl moiety, allows for a wide range of chemical transformations and applications in various fields.
属性
CAS 编号 |
35717-49-8 |
|---|---|
分子式 |
C15H13NO2S |
分子量 |
271.3 g/mol |
IUPAC 名称 |
2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C15H13NO2S/c1-19-15-11-13(9-10-14(15)16(17)18)8-7-12-5-3-2-4-6-12/h2-11H,1H3/b8-7+ |
InChI 键 |
HEXLNVDKIYMFFY-BQYQJAHWSA-N |
手性 SMILES |
CSC1=C(C=CC(=C1)/C=C/C2=CC=CC=C2)[N+](=O)[O-] |
规范 SMILES |
CSC1=C(C=CC(=C1)C=CC2=CC=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Thiabicyclo[3.3.1]nonane-2,6-dithiol](/img/structure/B14684096.png)

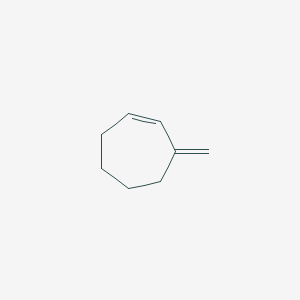


![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
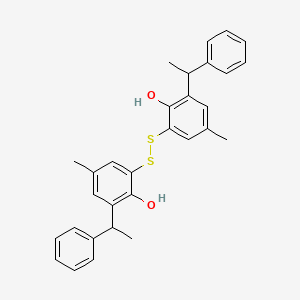
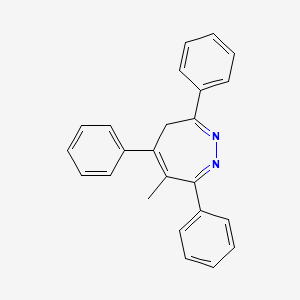
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
![5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14684158.png)
